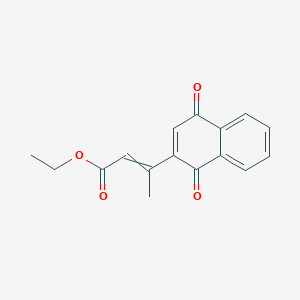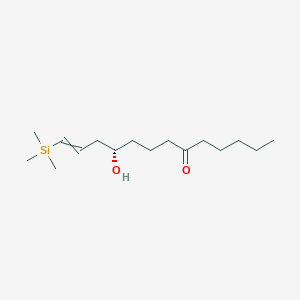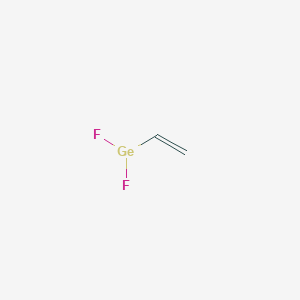
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol is an organic compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The compound features a phenyl group, a trimethylsilyl group, and a hexa-1,5-dien-3-ol backbone, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, trimethylsilyl chloride, and a suitable alcohol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Steps: The key steps involve the formation of the trimethylsilyl-protected alcohol and subsequent coupling with the phenylacetylene to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for large-scale production.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Mécanisme D'action
The mechanism of action of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating biochemical pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol: can be compared with other organosilicon compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
648918-33-6 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
(3R)-1-phenyl-6-trimethylsilylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,11-13,15-16H,10H2,1-3H3/t15-/m1/s1 |
Clé InChI |
KFRVAHLJSZQHOQ-OAHLLOKOSA-N |
SMILES isomérique |
C[Si](C)(C)C=CC[C@H](C=CC1=CC=CC=C1)O |
SMILES canonique |
C[Si](C)(C)C=CCC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)


![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)








